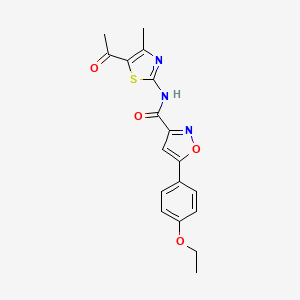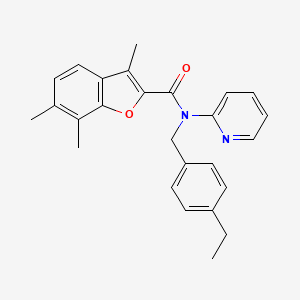![molecular formula C22H33ClN2O3 B11351599 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11351599.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known by its IUPAC name: 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane .
- Its chemical formula is C₁₂H₁₅ClO₂ , and it has a molecular weight of 226.7 g/mol .
- The compound consists of a phenoxy group, a morpholine ring, and a cyclohexylmethyl group.
- It exhibits interesting biological properties due to its structural features.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin in the presence of a base (such as sodium hydroxide) to form the oxirane ring.
Reaction Conditions: The reaction typically occurs under reflux conditions with appropriate solvents.
Industrial Production: Industrial-scale production methods may involve optimized conditions and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new ligands, catalysts, or materials.
Biology: It could serve as a starting point for drug discovery due to its potential interactions with biological targets.
Medicine: Research may explore its pharmacological properties, toxicity, and therapeutic applications.
Industry: It might find use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other chlorinated phenolic derivatives, oxiranes, and morpholine-containing compounds.
Uniqueness: Its combination of phenoxy, oxirane, and morpholine moieties sets it apart from many other compounds.
Properties
Molecular Formula |
C22H33ClN2O3 |
|---|---|
Molecular Weight |
409.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide |
InChI |
InChI=1S/C22H33ClN2O3/c1-16-13-19(14-17(2)20(16)23)28-18(3)21(26)24-15-22(7-5-4-6-8-22)25-9-11-27-12-10-25/h13-14,18H,4-12,15H2,1-3H3,(H,24,26) |
InChI Key |
XTWOYKJFSAXCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11351517.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11351521.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11351544.png)

![Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11351555.png)



![Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11351574.png)
![5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11351579.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11351585.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11351589.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11351590.png)
